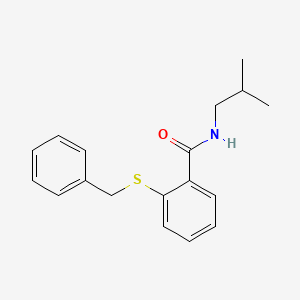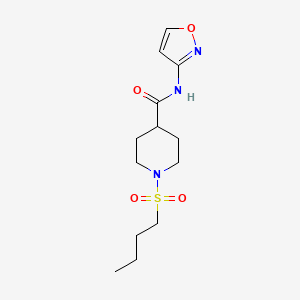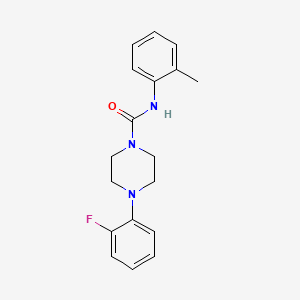
1-(methylsulfonyl)-2-(2-phenylethyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Methylsulfonyl)-2-(2-phenylethyl)piperidine, also known as MDPV, is a synthetic stimulant drug that belongs to the cathinone class. MDPV has gained popularity as a recreational drug due to its euphoric and stimulant effects. However, MDPV is not approved for medical use and is illegal in most countries.
作用机制
1-(methylsulfonyl)-2-(2-phenylethyl)piperidine acts as a reuptake inhibitor of the dopamine, norepinephrine, and serotonin transporters. By blocking the reuptake of these neurotransmitters, 1-(methylsulfonyl)-2-(2-phenylethyl)piperidine increases their concentration in the synaptic cleft, leading to increased stimulation of the central nervous system. 1-(methylsulfonyl)-2-(2-phenylethyl)piperidine also acts as a releasing agent of these neurotransmitters, further increasing their concentration in the synaptic cleft.
Biochemical and Physiological Effects
1-(methylsulfonyl)-2-(2-phenylethyl)piperidine produces a range of biochemical and physiological effects in the body. These effects include increased heart rate, blood pressure, body temperature, and respiration rate. 1-(methylsulfonyl)-2-(2-phenylethyl)piperidine also produces euphoria, increased sociability, and increased energy levels. However, 1-(methylsulfonyl)-2-(2-phenylethyl)piperidine can also produce negative effects such as anxiety, paranoia, and agitation.
实验室实验的优点和局限性
1-(methylsulfonyl)-2-(2-phenylethyl)piperidine has several advantages as a research tool. It is a potent stimulant with a well-understood mechanism of action, making it useful for investigating the effects of stimulants on the brain and behavior. However, 1-(methylsulfonyl)-2-(2-phenylethyl)piperidine also has several limitations. It is highly addictive and can produce negative side effects, making it unsuitable for use in humans. 1-(methylsulfonyl)-2-(2-phenylethyl)piperidine is also illegal in most countries, making it difficult to obtain for research purposes.
未来方向
There are several future directions for research on 1-(methylsulfonyl)-2-(2-phenylethyl)piperidine. One area of research is the development of new drugs that target the same neurotransmitter systems as 1-(methylsulfonyl)-2-(2-phenylethyl)piperidine but with fewer negative side effects. Another area of research is the investigation of the long-term effects of 1-(methylsulfonyl)-2-(2-phenylethyl)piperidine use on the brain and behavior. Finally, more research is needed to understand the mechanisms underlying the addictive properties of 1-(methylsulfonyl)-2-(2-phenylethyl)piperidine and to develop new treatments for addiction.
合成方法
1-(methylsulfonyl)-2-(2-phenylethyl)piperidine is synthesized from piperonal, which is a precursor chemical. The synthesis involves the reduction of piperonal to 3,4-methylenedioxyphenyl-2-propanone (MDP2P) using reductive amination. MDP2P is then reacted with methylsulfonyl chloride and 2-phenylethylamine to produce 1-(methylsulfonyl)-2-(2-phenylethyl)piperidine.
科学研究应用
1-(methylsulfonyl)-2-(2-phenylethyl)piperidine has been extensively studied in the scientific community due to its potential as a research tool for understanding the mechanism of action of stimulant drugs. 1-(methylsulfonyl)-2-(2-phenylethyl)piperidine has been used in preclinical studies to investigate the effects of stimulants on the brain and behavior.
属性
IUPAC Name |
1-methylsulfonyl-2-(2-phenylethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-18(16,17)15-12-6-5-9-14(15)11-10-13-7-3-2-4-8-13/h2-4,7-8,14H,5-6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGJUGOFJMVHQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCCC1CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-propyl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5462999.png)
![2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5463001.png)
![2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5463002.png)
![2-(2,7-diazaspiro[4.5]dec-2-ylmethyl)benzonitrile dihydrochloride](/img/structure/B5463018.png)

![1-(ethylsulfonyl)-N-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5463052.png)
![1-methyl-1'-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5463055.png)
![4-({2,6-dichloro-4-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]phenoxy}methyl)benzoic acid](/img/structure/B5463058.png)


![2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5463081.png)

![methyl 2-{[3-(1,3-benzodioxol-5-yl)-2-cyanoacryloyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5463089.png)